![molecular formula C11H12N4O2S B2822477 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 926231-57-4](/img/structure/B2822477.png)
7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-{d}]pyrimidine-2,4(1{H},3{H})-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine derivatives are often used in the development of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that this compound would undergo would depend on the exact structure and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include factors such as its melting point, boiling point, solubility, and stability. These properties would be determined through experimental testing .科学的研究の応用
Chemical Synthesis and Structural Modifications
Research on 7-cyclopropyl-5-mercapto-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and related compounds has explored various synthetic pathways and structural modifications to enhance their chemical properties and potential applications. For instance, the regioselective amination of condensed pyrimidines, including the synthesis of 7-amino derivatives through reactions with alkylamides, has been a significant focus. This process allows for the generation of compounds with varying substituents, potentially affecting their biological activity and interaction with other molecules (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Heterocyclic Compound Synthesis
The exploration of heterocyclic compounds based on pyrimido[4,5-d]pyrimidine structures has led to the development of novel synthetic methods. For example, the facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrates the versatility of these compounds in forming complex heterocyclic structures, offering potential utility in pharmaceuticals and materials science (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
Insecticidal Activity
The synthesis of new spiro-cyclopropanes derived from related heterocyclic diones has shown exceptional insecticidal activity against various insect species, indicating the potential of these compounds in developing new insecticides. The effectiveness of these compounds against pests like Aedes aegypti and Musca domestica underscores their significance in agricultural and public health applications (Ben Hamadi & Guesmi, 2022).
Photophysical Properties and Applications
The design and synthesis of pyrimidine-phthalimide derivatives highlight the photophysical properties of these compounds, with applications in pH sensing and potentially in optoelectronic devices. The ability to tune the emission properties through molecular design opens up avenues for their use in sensors and other technologies (Yan, Meng, Li, Ge, & Lu, 2017).
Antitumor Activity
Research into oxazolo[5,4-d]pyrimidine derivatives has shown their potential as inhibitors of FGFR1, with implications for the treatment of FGFR1-mediated cancers. The synthesis and evaluation of these compounds for their antitumor activities highlight the therapeutic potential of pyrimido[4,5-d]pyrimidine derivatives in oncology (Ye, Wang, Nian, Wang, Chen, Yu, & Wang, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-14-8-6(10(16)15(2)11(14)17)9(18)13-7(12-8)5-3-4-5/h5H,3-4H2,1-2H3,(H,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMMPVLLFMBGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N=C(N2)C3CC3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)
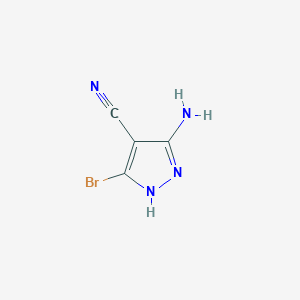
![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2822406.png)
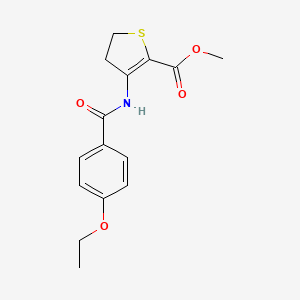

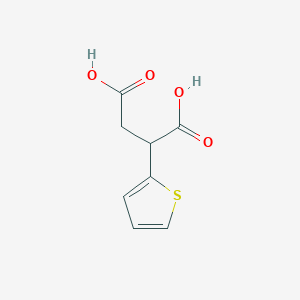
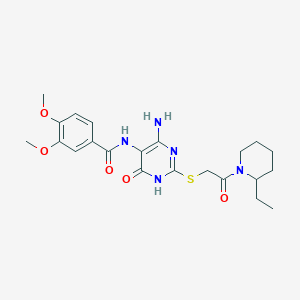
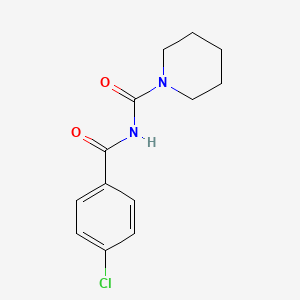
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)
![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)
